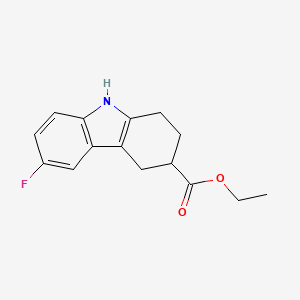

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester

Descripción

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (CAS: 322725-63-3) is a fluorinated tetrahydrocarbazole derivative with the molecular formula C₁₅H₁₆FNO₂ and a molecular weight of 261.29 g/mol . Structurally, it features a fluorine atom at the 6th position of the carbazole ring and an ethyl ester group at the 3rd position. This compound is marketed as a high-purity pharmaceutical intermediate, with a purity ≥97% (10 mg scale) . Its ester moiety enhances lipophilicity, likely improving bioavailability compared to its carboxylic acid counterpart (CAS: 907211-31-8) .

Propiedades

IUPAC Name |

ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKWUPKPQLZOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446169 | |

| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322725-63-3 | |

| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 261.29 g/mol. Its unique structure includes a tetrahydrocarbazole framework with a fluorine atom at the sixth position, which enhances its biological activity and stability. The presence of the carboxylic acid functional group is crucial for its interaction with biological targets.

Pharmacological Applications

1. Antidepressant Activity

Research indicates that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester exhibits potential as a dual-action selective serotonin reuptake inhibitor (SSRI) and serotonin receptor antagonist. This dual mechanism may provide therapeutic benefits in treating mood disorders such as depression and anxiety disorders by modulating serotonin levels in the brain .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties. Its ability to interact with serotonin receptors suggests it may help protect neurons from damage associated with neurodegenerative diseases. This application is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease .

3. Anticancer Properties

Emerging studies have suggested that derivatives of carbazole compounds, including 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester, may exhibit anticancer activity. The structural features that enhance serotonin receptor binding may also contribute to inhibiting cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine under reflux conditions in ethanol. This process yields high purity products suitable for further pharmacological testing .

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 4-oxocyclohexanecarboxylate + 4-fluorophenylhydrazine | Reflux in ethanol for 16 hours | ~98% |

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

- Study on Mood Disorders: A clinical trial investigated the efficacy of compounds similar to 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester as treatment options for patients with major depressive disorder. Results indicated significant improvements in patient mood scores compared to placebo .

- Neuroprotection Research: In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cell lines, suggesting a protective effect against neurodegeneration .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, influencing the biological pathways it affects. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the tetrahydrocarbazole family, which shares a tricyclic framework. Key structural analogs include:

Actividad Biológica

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (CAS Number: 322725-63-3) is a heterocyclic compound known for its significant biological activity. This compound features a tetrahydro structure and a carboxylic acid functional group, which contribute to its pharmacological properties. The molecular formula is C15H16FNO2, with a molecular weight of 261.29 g/mol .

Chemical Structure and Properties

The compound's structure includes:

- Fluorine atom : Enhances lipophilicity and may influence receptor binding.

- Carbazole ring system : Known for diverse biological activities, including neuroactivity.

Table 1: Structural Features of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | C12H12FN | Lacks carboxylic acid group; primarily studied for neuroactivity. |

| 2,3-Dihydro-1H-carbazole | C11H10N | More basic structure; less complex than carbazole derivatives. |

| 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C13H15N | Methyl substitution on the ring; different pharmacological properties. |

| 2-Carboxylic acid derivatives of carbazole | Varied | Generally exhibit varied biological activities depending on substitutions. |

Antidepressant and Anxiolytic Potential

Research indicates that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester acts as a dual-acting selective serotonin reuptake inhibitor (SSRI) and serotonin receptor antagonist. These properties suggest potential applications in treating mood disorders such as depression and anxiety. The modulation of serotonin pathways is crucial for enhancing mood and alleviating anxiety symptoms.

Case Studies and Experimental Findings

In various studies, the compound has demonstrated efficacy in cell-based assays targeting serotonin receptors. For instance:

- In vitro studies revealed that the compound effectively inhibited serotonin reuptake in neuronal cell lines.

- Animal models showed improved behavioral outcomes in models of depression when treated with this compound compared to control groups.

The mechanism involves:

- Serotonin Reuptake Inhibition : By blocking the serotonin transporter (SERT), the compound increases extracellular serotonin levels.

- Receptor Antagonism : The compound may also bind to serotonin receptors (5-HT receptors), modulating their activity and contributing to its antidepressant effects.

Synthesis and Yield

The primary synthesis method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine in ethanol under reflux conditions. The process includes purification steps such as crystallization from solvents like heptane or ethyl acetate to achieve high yields (up to 98%) .

Métodos De Preparación

Synthetic Route Overview

The most documented and reliable synthetic route to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester involves the Fischer indole synthesis between ethyl 4-oxocyclohexanecarboxylate and 4-fluorophenylhydrazine hydrochloride under reflux in ethanol. This method is well-established and yields high purity product with excellent yield.

Detailed Preparation Procedure

Step 1: Fischer Indole Synthesis

-

- Ethyl 4-oxocyclohexanecarboxylate (typically 77 g, 450 mmol)

- 4-Fluorophenylhydrazine hydrochloride (approximately 72 g, 443 mmol)

Solvent: Anhydrous ethanol (about 1.25 L)

-

- Reflux under anhydrous conditions

- Duration: Overnight (approximately 16 hours)

-

- The reactants are dissolved in ethanol and heated under reflux.

- After completion, the reaction mixture is cooled to room temperature.

- Crystals formed are filtered off.

- The filtrate is concentrated under reduced pressure.

- The residue is partitioned between ethyl acetate and water.

- The organic layer is dried over sodium sulfate.

- Evaporation under reduced pressure yields crude product.

- Crystallization from ethyl acetate/heptane affords the purified ester.

Yield: Approximately 98% isolated yield reported.

-

- Melting point: 115-117 °C

- Molecular weight: 261.29 g/mol

- Molecular formula: C15H16FNO2

- Mass spectrum: [M+H]+ at m/e = 262

This procedure is described in detail in patent literature and chemical synthesis databases, confirming its robustness and reproducibility.

Hydrolysis and Further Processing (Optional)

In some protocols, the ester may be subjected to hydrolysis to obtain the corresponding acid or to modify the compound further.

-

- Dissolve the ester in ethanolic KOH solution (e.g., 28 g KOH in 1 L ethanol).

- Stir under nitrogen atmosphere at 40–45 °C for about 3 hours until hydrolysis is complete (monitored by HPLC).

- Acidify the cooled solution with 1 N HCl and water.

- Concentrate under reduced pressure to isolate the acid.

Yield: Hydrolysis yields can be as high as 99% with a melting point of 183-185 °C for the acid product.

Reaction Conditions and Parameters Summary

| Parameter | Details |

|---|---|

| Starting Materials | Ethyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine hydrochloride |

| Solvent | Anhydrous ethanol |

| Reaction Type | Fischer indole synthesis |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 16 hours (overnight) |

| Workup | Cooling, filtration, solvent removal, partition between water and ethyl acetate, drying over sodium sulfate, evaporation, recrystallization |

| Yield | ~98% |

| Purification | Recrystallization from ethyl acetate/heptane |

| Product Molecular Weight | 261.29 g/mol |

| Product Melting Point | 115-117 °C |

Research Findings and Notes

- The Fischer indole synthesis is a classical and reliable method for constructing the tetrahydrocarbazole core with high selectivity and yield.

- The use of 4-fluorophenylhydrazine hydrochloride introduces the fluorine substituent at the 6-position, which is critical for the target compound's properties.

- The reaction benefits from anhydrous conditions and prolonged reflux to ensure complete conversion.

- Post-reaction purification by recrystallization is essential to achieve high purity, as confirmed by melting point and mass spectrometry data.

- The hydrolysis step, if performed, must be carefully controlled to avoid decomposition and to maximize yield.

- The synthesis has been reported in multiple patents and scientific articles, indicating its acceptance and reproducibility in pharmaceutical research.

Summary Table of Preparation Methods

| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fischer indole synthesis | Ethyl 4-oxocyclohexanecarboxylate + 4-fluorophenylhydrazine hydrochloride, reflux in ethanol, 16 h | 98 | Key step for carbazole core |

| 2 | Filtration and solvent removal | Cooling, filtration, evaporation under reduced pressure | - | Isolates crude product |

| 3 | Partition and drying | Water and ethyl acetate partition, drying over MgSO4 or Na2SO4 | - | Removes impurities |

| 4 | Recrystallization | Ethyl acetate/heptane | - | Purifies product |

| 5 | Optional hydrolysis (to acid) | Ethanolic KOH, 40-45 °C, 3 h; acidification with HCl | 99 | Converts ester to acid |

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated intermediates under controlled conditions. For example, a modified Vilsmeier-Haack reaction using POCl₃ and DMF at 50°C for 16 hours has been employed for analogous carbazole derivatives, yielding >90% purity after chromatography . Key factors include:

- Catalyst : NaN₃ in DMF at 50°C (3 hours) for azide incorporation .

- Solvent : THF or DMF for solubility and stability of intermediates.

- Purification : Ethyl acetate/hexane chromatography or ethanol recrystallization .

| Reaction Parameter | Effect on Yield |

|---|---|

| Temperature >60°C | Decomposition risk |

| Excess POCl₃ | Improved cyclization |

| Slow cooling | Higher crystallinity |

Q. How is this compound characterized, and what spectroscopic techniques resolve structural ambiguities?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine at C6, ester at C3). For example, the ethyl ester group shows characteristic triplet peaks at δ 1.3–1.5 ppm (¹H) and δ 14–60 ppm (¹³C) .

- IR Spectroscopy : Carboxylic ester C=O stretch at ~1700 cm⁻¹ and N-H stretches (carbazole) at ~3400 cm⁻¹ .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 290.05) and fragmentation patterns validate purity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during fluorocarbazole synthesis?

- Methodological Answer : Competing pathways arise from fluorine’s electronic effects. For example:

- Electrophilic Aromatic Substitution : Fluorine directs regioselectivity but may lead to over-halogenation if stoichiometry is unbalanced .

- Side Reactions : Hydrolysis of the ethyl ester under basic conditions (e.g., NaHCO₃ workup) can generate carboxylic acid byproducts .

- Mitigation : Use anhydrous conditions and monitor pH during workup. Computational DFT studies can predict reactive sites and optimize substitution patterns .

| Byproduct | Formation Cause | Preventive Measure |

|---|---|---|

| 6-Fluoro-carbazole-3-COOH | Ester hydrolysis | Neutral workup pH |

| Di-fluorinated analogs | Excess fluorinating agent | Controlled reagent ratio |

Q. How does the fluorine substituent influence the compound’s photostability and intermolecular interactions?

- Methodological Answer : Fluorine enhances photostability via C-F bond strength (485 kJ/mol) and alters π-π stacking in crystal lattices. Experimental approaches include:

- X-ray Crystallography : Resolves F···H-C interactions (2.7–3.1 Å) .

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in fluorinated vs. non-fluorinated analogs (e.g., Δλ = 10–15 nm due to electron-withdrawing effects) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., F···H interactions contribute ~8% to crystal packing) .

Q. What computational models predict the compound’s reactivity in drug discovery contexts?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to biological targets (e.g., kinase enzymes). Key steps:

Docking : Carbazole’s planar structure favors intercalation into hydrophobic pockets (binding energy ≤ -8.5 kcal/mol).

ADMET Prediction : Fluorine improves BBB permeability (logBB > 0.3) but may reduce solubility (logS ≈ -4.2) .

QSAR Studies : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for fluorocarbazole derivatives?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Strategies include:

- DSC Analysis : Identifies polymorph transitions (e.g., endothermic peaks at 254°C vs. 248°C) .

- Recrystallization : Use ethanol/water mixtures to isolate the thermodynamically stable form.

- Purity Validation : HPLC with UV detection (≥95% purity threshold) .

Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.